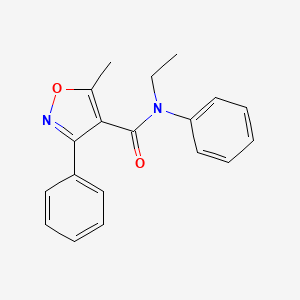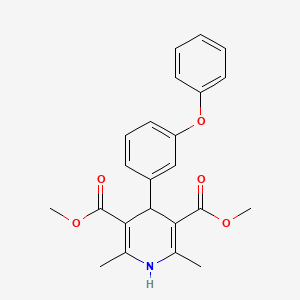
N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide (EMDP) is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. EMDP has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders. EMDP is a potent inhibitor of the glycine transporter type 1 (GlyT1), a protein that regulates the concentration of glycine in the synaptic cleft.
Mecanismo De Acción
N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide acts as a competitive inhibitor of the GlyT1 protein, preventing the reuptake of glycine into the presynaptic neuron. This results in an increase in the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. The enhanced activity of NMDA receptors leads to an increase in synaptic plasticity and improved cognitive function and memory.
Biochemical and Physiological Effects:
N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide has been shown to enhance the activity of NMDA receptors, leading to an increase in synaptic plasticity and improved cognitive function and memory. N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good brain penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1, its favorable pharmacokinetic profile, and its ability to improve cognitive function and memory. However, N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide has some limitations, including its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide. One direction is to investigate the potential therapeutic applications of N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore the potential of N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide as a cognitive enhancer in healthy individuals. Further studies are also needed to determine the safety and efficacy of N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide in humans and to develop more potent and selective GlyT1 inhibitors.
Métodos De Síntesis
N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide can be synthesized using a multistep process that involves the reaction of 3,5-dimethylphenyl isocyanate with 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amine using hydrogen gas and Pd/C catalyst. The resulting amine is then subjected to a reaction with ethyl chloroformate to produce N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. GlyT1 inhibitors, such as N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide, have been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and learning and memory processes. N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-ethyl-5-methyl-N,3-diphenyl-4-isoxazolecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
N-ethyl-5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(16-12-8-5-9-13-16)19(22)17-14(2)23-20-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJGVVWXWTXULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide](/img/structure/B5869954.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)
![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)
![2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5869973.png)

![phenyl 2-[(4-fluorobenzyl)oxy]benzoate](/img/structure/B5869979.png)

![N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5869992.png)


![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5870022.png)

